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Compound of Interest

Compound Name: GW4064

Cat. No.: B7796012 Get Quote

An in-depth exploration of the discovery, chemical properties, and multifaceted signaling of the

synthetic non-steroidal Farnesoid X Receptor (FXR) agonist, GW4064. This document serves

as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction
Discovered as a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR),

GW4064 has become an invaluable chemical tool for elucidating the physiological and

pathophysiological roles of FXR.[1][2] FXR, a nuclear receptor primarily expressed in the liver,

intestine, kidney, and adrenal glands, is a critical regulator of bile acid, lipid, and glucose

homeostasis.[3][4] GW4064, with its high affinity and specificity for FXR, has been instrumental

in studies leading to the understanding of FXR's therapeutic potential in metabolic diseases

such as dyslipidemia, diabetes, and non-alcoholic steatohepatitis (NASH), as well as in certain

cancers.[2][5][6][7] However, emerging research has also unveiled off-target activities of

GW4064, particularly its modulation of G protein-coupled receptors, which necessitates a

nuanced interpretation of experimental outcomes.[1][8] This guide provides a detailed overview

of the chemical properties, biological activity, and experimental methodologies associated with

GW4064.

Chemical Properties
GW4064 is a synthetic isoxazole derivative.[1] Its chemical structure and properties are

summarized below.
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Property Value

IUPAC Name

3-[2-[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-

methylethyl)-4-

isoxazolyl]methoxy]phenyl]ethenyl]-benzoic

acid[2][9]

CAS Number 278779-30-9[2][10]

Molecular Formula C₂₈H₂₂Cl₃NO₄[2][10]

Molecular Weight 542.84 g/mol [2][11]

Solubility
Soluble in DMSO (to 100 mM) and DMF (25

mg/ml).[2] Insoluble in water and ethanol.[10]

Purity ≥97% (HPLC)[9]

Appearance Solid

Biological Activity and Quantitative Data
GW4064 is primarily characterized by its potent agonist activity at the Farnesoid X Receptor.

However, it also exhibits activity at other cellular targets. The following tables summarize the

key quantitative data related to its biological activity.

Farnesoid X Receptor (FXR) Agonist Activity
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Assay Type
Cell Line /
System

Species EC₅₀ Reference

Isolated

Receptor Activity
- - 15 nM [2][9][10]

Transfection

Assay
CV-1 Human 65 nM [11][12][13]

Transfection

Assay
CV-1 Mouse 80 nM [11]

Transfection

Assay
CV-1 - 90 nM [10][11]

Coactivator

Recruitment

(SRC1)

Cell-free - 15 nM [1]

Coactivator

Recruitment

(TIF-2)

Cell-free - 70 nM [14]

Mammalian One-

Hybrid
- - 150 nM [1]

Off-Target Activity
Recent studies have revealed that GW4064 can modulate various G protein-coupled receptors

(GPCRs), leading to FXR-independent signaling events.[1][8]
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Target Activity Assay System IC₅₀ / EC₅₀ / Kᵢ Reference

Histamine H1

Receptor (H1R)
Agonist

Radioligand

Binding
Kᵢ = 2.1 µM [1]

Histamine H2

Receptor (H2R)
Inverse Agonist

cAMP

Accumulation

IC₅₀ = 3.8 µM

(with amthamine)
[1][14]

Histamine H2

Receptor (H2R)
Inverse Agonist

cAMP

Accumulation

IC₅₀ = 0.78 µM

(basal)
[1][14]

Histamine H4

Receptor (H4R)
Agonist - - [1][8]

CRE Luciferase

Reporter
Activation HEK293T EC₅₀ = 0.012 µM [1]

NFAT-RE

Luciferase

Reporter

Activation HEK293T EC₅₀ = 0.015 µM [1]

In Vivo and Pharmacokinetic Data
Parameter Species Value Reference

Oral Bioavailability Rat 10% [11]

Half-life (t₁/₂) Rat 3.5 h [11]

ED₅₀ (serum

triglyceride lowering)
Fisher Rat 20 mg/kg [11]

Signaling Pathways
GW4064 exerts its biological effects through distinct signaling pathways, both dependent on

and independent of FXR activation.

FXR-Dependent Signaling Pathway
Upon binding to FXR, GW4064 induces a conformational change in the receptor, leading to the

recruitment of coactivator proteins. This complex then binds to FXR response elements
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(FXREs) in the promoter regions of target genes, modulating their transcription. A key target is

the Small Heterodimer Partner (SHP), which in turn represses the expression of genes involved

in bile acid synthesis, such as CYP7A1 and CYP8B1.[4][15][16]

Nucleus

GW4064

FXR

 binds

Coactivators

 recruits

FXRE

 binds to

SHP (Small
Heterodimer Partner)

 induces transcription

BSEP

 induces transcription

MDR2

 induces transcription

CYP7A1

 represses

CYP8B1

 represses

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/25725071/
https://www.jci.org/articles/view/18945
https://pubmed.ncbi.nlm.nih.gov/30920307/
https://www.benchchem.com/product/b7796012?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7796012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: FXR-dependent signaling cascade initiated by GW4064.

FXR-Independent Signaling via GPCRs
GW4064 has been shown to activate Gαi/o and Gαq/11 G proteins, leading to downstream

signaling events independent of FXR.[1][8] This includes the activation of phospholipase C

(PLC), leading to intracellular calcium mobilization and subsequent activation of NFAT. It also

involves a soluble adenylyl cyclase-dependent increase in cAMP.[1]
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Caption: FXR-independent signaling of GW4064 via GPCRs.

Experimental Protocols
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Detailed methodologies are crucial for the replication and extension of scientific findings. Below

are summaries of common experimental protocols used in the study of GW4064.

Cell Culture and Transfection for Reporter Assays
Cell Lines: CV-1, HEK293, or HepG2 cells are commonly used.[11] CV-1 and HEK293 cells

are often chosen for their low to negligible endogenous FXR expression.[1]

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium

(DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at

37°C in a humidified atmosphere with 5% CO₂. For experiments, phenol red-free medium

with charcoal/dextran-treated FBS is often used to minimize interference from estrogenic

compounds.[11]

Transfection:

Cells are seeded in multi-well plates.

A transfection mixture is prepared containing a reporter plasmid (e.g., containing luciferase

driven by a promoter with FXREs), an expression plasmid for FXR (and/or its fusion

partners like GAL4), and a transfection reagent (e.g., FuGENE® 6).[11] A co-transfection

with a plasmid expressing a coactivator like SRC-1 can enhance the signal.[11]

The mixture is added to the cells and incubated.

After incubation, the medium is replaced, and cells are treated with various concentrations

of GW4064 or vehicle control (e.g., DMSO).

Following treatment for a specified period (e.g., 24 hours), cells are lysed, and luciferase

activity is measured using a luminometer.[11]

In Vitro Cell Viability (MTT) Assay
Cell Seeding: Cells (e.g., MCF-7 or HEK293) are seeded in 96-well plates.[1]

Treatment: Cells are treated with varying concentrations of GW4064 in a medium with a

specific serum concentration for 24 or 48 hours.[1]
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MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide

(MTT) is added to each well and incubated to allow for the formation of formazan crystals by

viable cells.

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g.,

DMSO).

Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a

microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Animal Studies for In Vivo Efficacy
Animal Models: Fisher rats or diabetic mouse models (e.g., db/db mice) are frequently used.

[9][11]

Administration: GW4064 is typically administered by oral gavage.[11] The vehicle can be

corn oil or a suspension in methylcellulose.[11]

Dosing Regimen: Dosing can be once daily or twice daily (b.i.d.) for a specified duration

(e.g., 7 days).[11]

Outcome Measures:

Biochemical Analysis: Blood samples are collected to measure parameters like serum

triglycerides, cholesterol, AST, and ALT levels.[11][17]

Gene Expression Analysis: Tissues (e.g., liver) are harvested for RNA extraction and

subsequent analysis of target gene expression (e.g., CYP7A1, BSEP) by quantitative real-

time PCR.[15][17]

Histopathology: Tissues are fixed, sectioned, and stained (e.g., with hematoxylin and

eosin) to evaluate morphological changes, such as hepatic steatosis or necrotic lesions.[5]

[17]

The following diagram illustrates a general workflow for evaluating the in vivo effects of

GW4064.
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Caption: General experimental workflow for in vivo studies of GW4064.

Conclusion
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GW4064 remains a cornerstone in the study of Farnesoid X Receptor biology. Its high potency

and selectivity have enabled significant advances in our understanding of metabolic regulation

and have paved the way for the development of FXR-targeted therapeutics. However, the

discovery of its off-target effects on GPCRs highlights the importance of careful experimental

design and data interpretation. Researchers utilizing GW4064 should consider its dual activities

to accurately attribute biological effects to either FXR-dependent or independent mechanisms.

This technical guide provides a foundational resource for the effective and informed use of

GW4064 in scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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